molecular formula C12H10N2O3 B2812932 5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione CAS No. 188920-95-8

5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione

Cat. No. B2812932
CAS RN: 188920-95-8
M. Wt: 230.223
InChI Key: WAZFZKBDOVMOBA-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

There are several methods for synthesizing benzofuran derivatives. For example, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the specific compound. The core structure consists of a benzene ring fused to a furan ring .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For example, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary greatly depending on the specific compound. Generally, these compounds are characterized by their versatility and unique physicochemical properties .

Scientific Research Applications

Antitumor Activity

Benzofuran-2,3-dione and its derivatives have demonstrated potent antitumor properties. Researchers have investigated their effects on various cancer cell lines, including ovarian cancer cells. These compounds exhibit promising cytotoxicity and may serve as potential leads for developing novel anticancer drugs .

Antibacterial Properties

Studies have revealed that certain benzofuran-2,3-dione derivatives possess antibacterial activity. For instance, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime exhibited effectiveness against both Staphylococcus aureus and Escherichia coli . These findings highlight the compound’s potential in combating bacterial infections.

Anti-Hepatitis C Virus (HCV) Activity

A novel macrocyclic benzofuran compound was discovered with anti-HCV activity. This finding suggests its potential as an effective therapeutic agent for hepatitis C disease. The compound’s unique structure and activity make it an exciting area of research .

Synthetic Applications

Researchers have developed novel methods for constructing benzofuran rings. For instance:

Drug Prospects

Given the diverse pharmacological activities of benzofuran-2,3-dione derivatives, they hold promise as potential drug candidates. Their natural product sources, biological activities, and chemical synthesis are all areas of active investigation. Researchers continue to explore the relationship between the bioactivities and structural features of these compounds .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can vary greatly depending on the specific compound. It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information .

Future Directions

Given the wide range of biological activities and potential applications of benzofuran derivatives, these compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research will likely continue to explore the synthesis, properties, and applications of new benzofuran derivatives.

properties

IUPAC Name

5-(1-benzofuran-2-yl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-12(10(15)13-11(16)14-12)9-6-7-4-2-3-5-8(7)17-9/h2-6H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZFZKBDOVMOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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